gamma,4-Dimethylcyclohexanepropanol

Description

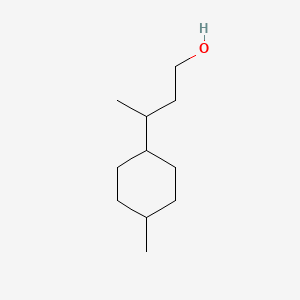

γ,4-Dimethylcyclohexanepropanol is a cyclohexane-based tertiary alcohol characterized by a propyl chain attached to the cyclohexane ring, with methyl substituents at the gamma (γ) and 4-positions. This structural configuration imparts distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and steric hindrance from the methyl substituents. For instance, cyclohexanepropanol derivatives are often utilized in organic synthesis, agrochemicals, and fragrance industries due to their stability and functional versatility .

Properties

CAS No. |

70964-91-9 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3-(4-methylcyclohexyl)butan-1-ol |

InChI |

InChI=1S/C11H22O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h9-12H,3-8H2,1-2H3 |

InChI Key |

KSOWZKVMSYHUKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma,4-Dimethylcyclohexanepropanol can be synthesized through several methods. One common approach involves the hydrogenation of gamma,4-Dimethylcyclohexanepropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient conversion and high yields. The reaction conditions are optimized to balance the rate of hydrogenation and the stability of the product .

Chemical Reactions Analysis

Types of Reactions: Gamma,4-Dimethylcyclohexanepropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include gamma,4-Dimethylcyclohexanepropanoic acid, gamma,4-Dimethylcyclohexanepropanoyl chloride, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Gamma,4-Dimethylcyclohexanepropanol has several scientific research applications:

Mechanism of Action

The mechanism by which gamma,4-Dimethylcyclohexanepropanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Molecular Complexity and Mass: The ethyl- and trimethyl-substituted analog (C₁₄H₂₈O) in exhibits the highest molecular mass (212.37 g/mol), attributed to its additional ethyl group and three methyl substituents. In contrast, dihydroterpineol (C₁₀H₂₀O) is less bulky, enabling lower viscosity and higher volatility . γ,4-Dimethylcyclohexanepropanol is estimated to have a molecular mass of ~186.3 g/mol, placing it between dihydroterpineol and α-isopropyl derivatives in terms of steric bulk.

The γ-position methyl group in γ,4-Dimethylcyclohexanepropanol may enhance stereochemical stability, similar to γ-terpineol’s rigid bicyclic structure .

Boiling Points and Physical Properties :

- The ethyl-trimethyl derivative’s boiling point (101–102°C at 1 Torr) suggests high thermal stability under reduced pressure, a trait valuable in vacuum distillation processes .

- γ-Terpineol’s higher boiling point (218–220°C at atmospheric pressure) reflects its conjugated cyclohexene ring, which increases intermolecular interactions .

Applications: Ethyl- and trimethyl-substituted compounds () are likely used in high-value fragrances due to their complex odor profiles. Dihydroterpineol’s simpler structure () makes it a cost-effective solvent or fragrance base.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.